molecular formula C66H80N12O17 B609842 Pasireotide diaspartate CAS No. 820232-50-6

Pasireotide diaspartate

货号: B609842
CAS 编号: 820232-50-6
分子量: 1313.4 g/mol
InChI 键: NEEFMPSSNFRRNC-HQUONIRXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Peptide Coupling Reactions

Pasireotide's backbone is constructed via sequential peptide coupling reactions. Fragment-based synthesis minimizes impurities and enhances scalability:

  • Fragment Strategy : The linear peptide is synthesized using a 3+2+1 fragment coupling approach (tripeptide, dipeptide, and single amino acid fragments) .

  • Coupling Agents :

    • HBTU/HOBt : Used for fragment coupling under mild conditions .

    • BSA/NHS : Facilitates silylation and activation of carboxyl groups for efficient bond formation .

Example Reaction Conditions :

StepReagentsSolventTimeYield
Fragment couplingHBTU, DIPEADMF2–4 hrs85–92%

Deprotection Steps

Temporary protecting groups are removed during synthesis to enable sequential elongation:

  • Fmoc Removal : 20% piperidine in DMF (2 × 10–15 min) cleaves Fmoc groups .

  • Global Deprotection : A mixture of 90% TFA, 5% water, and 5% TIS (2 hrs, RT) removes side-chain protections (e.g., benzyl, tert-butyl) .

Key Observations :

  • Residual protecting groups are minimized to <0.1% post-purification .

  • Cleavage from resin yields the linear peptide free base .

Cyclization Reaction

The linear peptide undergoes cyclization to form the bioactive cyclic structure:

  • Reagents : Diphenylphosphoryl azide (DPPA) or HBTU with DIPEA in DMF .

  • Conditions : 24–48 hrs at RT, achieving >95% cyclization efficiency .

Critical Factors :

  • High dilution (0.01–0.1 mM) prevents intermolecular reactions .

  • Cyclization between lysine and tyrosine residues ensures correct macrocycle formation .

Salt Formation with Aspartic Acid

Pasireotide free base is converted to its diaspartate salt for improved solubility and stability:

  • Stoichiometry : 2 equivalents of L-aspartic acid per pasireotide molecule .

  • Process :

    • Dissolve pasireotide in 30% acetonitrile/water.

    • Add aspartic acid, stir until homogeneous.

    • Lyophilize to obtain a white, fluffy solid .

Quality Metrics :

ParameterSpecification
Purity (HPLC)>99.5%
Solubility>10% w/v in water

Purification and Isolation

Chromatographic methods ensure high purity:

  • Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients remove truncated sequences .

  • Precipitation : Crude peptide is isolated using methyl tert-butyl ether (MTBE) .

Yield Optimization :

Stability and Degradation

Pasireotide diaspartate exhibits high metabolic stability:

  • In Vitro Stability : No significant degradation in liver/kidney microsomes .

  • Primary Degradation Pathways :

    • Hydrolysis : Limited under physiological pH (4.2 in formulation) .

    • Oxidation : Methionine residues susceptible to peroxides; mitigated by lyophilization .

Key Process Challenges

  • Steric Hindrance : Fragment coupling at sterically congested residues (e.g., D-tryptophan) requires optimized reagents .

  • Impurity Control : Residual solvents (DMF, TFA) are reduced to <50 ppm via lyophilization .

科学研究应用

Cushing's Disease

Cushing's disease is characterized by excessive cortisol production, often due to pituitary adenomas secreting ACTH. Pasireotide diaspartate is indicated for adult patients with Cushing's disease who are not candidates for surgery or have not achieved remission post-surgery.

  • Efficacy : Clinical trials have demonstrated that pasireotide significantly reduces urinary free cortisol levels. In a Phase III trial involving 162 patients, those receiving pasireotide showed a marked decrease in cortisol levels after six months, with 15% of patients on the lower dose and 26% on the higher dose achieving normal cortisol levels .
  • Long-term Outcomes : A real-world observational study indicated that pasireotide provided sustained reductions in mean urinary free cortisol over a treatment duration of up to three years, with a notable safety profile .

Acromegaly

Acromegaly results from excess growth hormone, often due to pituitary tumors. Pasireotide has been shown to be effective in managing this condition as well.

  • Clinical Findings : In studies, pasireotide treatment led to significant reductions in growth hormone levels and improvements in clinical symptoms associated with acromegaly .

Safety Profile

While pasireotide is generally well tolerated, it is associated with hyperglycemia due to its inhibitory effects on insulin secretion. Monitoring blood glucose levels is essential during treatment . The incidence of hyperglycemia-related adverse events can be managed effectively if addressed promptly .

Case Study 1: Cushing's Disease Management

A study involving 29 patients receiving pasireotide demonstrated that after 15 days of treatment, 22 patients experienced reduced cortisol levels, with five returning to normal levels . This rapid response highlights the drug's potential for immediate therapeutic effects.

Case Study 2: Long-term Efficacy

In a multicenter observational study of patients treated with pasireotide for Cushing's disease, results showed that over time, many patients maintained normal urinary free cortisol levels. The study reported that prior users had better management of hyperglycemia compared to new users .

Data Summary

ApplicationIndicationEfficacySafety Profile
Cushing's DiseaseAdults not suitable for surgerySignificant reduction in urinary free cortisol levelsRisk of hyperglycemia
AcromegalyGrowth hormone excessReduction in growth hormone levelsSimilar safety concerns

相似化合物的比较

帕西瑞肽在生长抑素类似物中是独一无二的,因为它对生长抑素受体亚型 5 具有高亲和力,该亚型在促肾上腺皮质激素腺瘤细胞中过表达 . 这使其与其他生长抑素类似物(如奥曲肽和兰瑞肽)区别开来,这些类似物具有不同的受体结合谱 .

类似化合物:

    奥曲肽: 另一种用于治疗肢端肥大症和某些类型肿瘤的生长抑素类似物。

    兰瑞肽: 与奥曲肽类似,用于肢端肥大症和神经内分泌肿瘤的长期治疗。

    瓦普瑞肽: 一种生长抑素类似物,主要用于治疗食管静脉曲张出血。

帕西瑞肽更广泛的结合谱和对特定受体亚型更高的亲和力使其成为某些内分泌疾病更有效的治疗选择 .

生物活性

Pasireotide diaspartate is a synthetic analog of somatostatin, primarily used in the treatment of Cushing's disease and other neuroendocrine tumors. Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. This article delves into these aspects, supported by data tables and case studies.

Pasireotide exerts its pharmacological effects through binding to somatostatin receptors (SSTRs). It has a high affinity for SSTR subtypes 1, 2, 3, and 5, which are involved in inhibiting hormone secretion from various endocrine glands. This mechanism is particularly relevant in conditions characterized by excessive hormone production, such as Cushing's disease.

Table 1: Binding Affinities of Pasireotide to Somatostatin Receptors

Receptor TypeBinding Affinity (Ki)
SSTR1High
SSTR2Moderate
SSTR3High
SSTR4Low
SSTR5High

Pharmacokinetics

Pasireotide demonstrates linear pharmacokinetics across a range of doses. Key pharmacokinetic parameters include:

  • Absorption : Peak plasma concentrations are reached within 0.25 to 0.5 hours post-administration.
  • Volume of Distribution : Greater than 100 L, indicating extensive tissue distribution.
  • Protein Binding : Approximately 88%.
  • Metabolism : Minimal metabolism occurs; primarily excreted unchanged.
  • Half-Life : Approximately 12 hours.
  • Elimination : Primarily via hepatic clearance (48% biliary excretion) and minor renal clearance (7.63%) .

Clinical Efficacy

Pasireotide has shown significant clinical efficacy in managing Cushing's disease. A Phase III trial involving 162 patients demonstrated that after six months of treatment:

  • Urinary Free Cortisol (UFC) levels normalized in:
    • 15% of patients on 600 µg
    • 26% of patients on 900 µg
  • Average weight loss was noted at 6.7 kg, with improvements in blood pressure and lipid profiles .

Case Study Example : In a proof-of-concept study with 39 patients, pasireotide reduced UFC levels in 76% of cases after a short-term treatment period. After six months, nearly half the patients experienced substantial reductions in UFC levels .

Long-Term Efficacy and Safety

Long-term studies have indicated that pasireotide maintains its efficacy over extended periods. In a study with an extension phase lasting up to 36 months:

  • Median mUFC remained within normal limits for over half the patients.
  • Clinical improvements were sustained, although hyperglycemia-related adverse events occurred in approximately 39.5% of patients .

Adverse Effects

While pasireotide is generally well-tolerated, it can lead to several adverse effects:

  • Hyperglycemia : A common side effect due to its inhibitory action on insulin secretion.
  • Gastrointestinal Issues : Nausea and diarrhea have been reported.
  • Cardiovascular Effects : Some patients experienced changes in heart rate and QT interval prolongation .

属性

IUPAC Name

(2S)-2-aminobutanedioic acid;[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H66N10O9.2C4H7NO4/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;2*5-2(4(8)9)1-3(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2*2H,1,5H2,(H,6,7)(H,8,9)/t43-,46+,47+,48-,49+,50+,51+;2*2-/m100/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEFMPSSNFRRNC-HQUONIRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H80N12O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820232-50-6
Record name Pasireotide diaspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0820232506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PASIREOTIDE DIASPARTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4P76SY3N4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。